(8-Chloroquinolin-4-yl)boronic Acid: Technical Profile & Utilization Guide
(8-Chloroquinolin-4-yl)boronic Acid: Technical Profile & Utilization Guide
This technical guide details the structural characteristics, synthesis, stability profiles, and medicinal chemistry applications of (8-Chloroquinolin-4-yl)boronic acid and its surrogate derivatives.
Executive Summary
(8-Chloroquinolin-4-yl)boronic acid is a high-value heterocyclic building block used primarily in the synthesis of type II kinase inhibitors, antimalarial agents, and complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.
The compound presents specific handling challenges due to the electronic deficiency of the quinoline C4 position, rendering the C-B bond susceptible to protodeboronation. Consequently, this guide prioritizes the use of its boronate esters (e.g., pinacol) or protected forms (MIDA boronates) as the operational standard in drug development workflows.
| Property | Data |
| IUPAC Name | (8-Chloroquinolin-4-yl)boronic acid |
| Common Surrogate | 8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
| Molecular Formula | C |
| Molecular Weight | 207.42 g/mol |
| Precursor CAS | 927800-40-6 (4-Bromo-8-chloroquinoline) |
| Key Reactivity | Suzuki-Miyaura Coupling, Chan-Lam Coupling |
| Stability Class | Unstable (Prone to C4-protodeboronation) |
Chemical Structure & Electronic Properties[2][3]
The 8-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, famously anchoring antimalarial drugs like chloroquine. The introduction of a boronic acid at the C4 position creates a unique electronic environment.
Structural Analysis
-
Quinoline Ring System: The nitrogen atom at position 1 creates a significant dipole. The C4 position (gamma to nitrogen) is naturally electron-deficient, making it susceptible to nucleophilic attack but also facilitating transmetallation in palladium cycles.
-
8-Chloro Substituent: This group exerts an inductive electron-withdrawing effect (-I), further reducing electron density in the heteroaromatic ring. This increases the acidity of the boronic acid but also heightens the risk of hydrolytic cleavage of the C-B bond.
-
Steric Environment: The C4-boronate is flanked by the C5-proton (peri-position). Steric repulsion between the boronate oxygens and H-5 can twist the boronate group out of planarity, affecting conjugation and solubility.
Visualization: 3D Conformation & Numbering
The following diagram illustrates the core numbering and the steric interaction at the peri-position.
Caption: Structural numbering of 8-chloroquinoline showing the C4-reactive center and peri-steric interaction.
Synthesis & Manufacturing Protocols
Direct isolation of the free boronic acid is often impractical due to stability issues. The industry standard is to synthesize the Pinacol Ester (Bpin) via Miyaura Borylation. This species is robust, isolable, and chromatography-stable.
Protocol: Miyaura Borylation (Recommended)
This method avoids the use of n-butyllithium, which can attack the quinoline C2 position or cause halogen dance side reactions.
Reagents:
-
Substrate: 4-Bromo-8-chloroquinoline (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B
pin ) (1.1 equiv) -
Catalyst: Pd(dppf)Cl
[1]·CH Cl (3-5 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Inertion: Charge a reaction flask with 4-bromo-8-chloroquinoline, B
pin , and KOAc. Evacuate and backfill with Argon (3 cycles).[1] -
Solvation: Add anhydrous 1,4-dioxane and sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) longevity).
-
Catalysis: Add Pd(dppf)Cl
[1]·CH Cl under a positive stream of Argon. -
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS (Target M+H
290-292 for the pinacol ester). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.
-
Purification: The residue is typically purified via flash column chromatography (Hexanes/Ethyl Acetate).
-
Note: Silica gel can induce protodeboronation if too acidic. Neutralize silica with 1% Et
N or use alumina if degradation is observed.
-
Reaction Mechanism (Miyaura Cycle)
Caption: Catalytic cycle for the synthesis of the pinacol ester surrogate.
Stability & Handling: The Protodeboronation Challenge
Researchers must be aware that heterocyclic boronic acids with the boron atom at the 2- or 4-position relative to nitrogen are inherently unstable.
Mechanism of Instability
In aqueous or protic media, (8-chloroquinolin-4-yl)boronic acid undergoes protodeboronation (replacement of B(OH)
Risk Factors:
-
High pH: Promotes formation of the boronate "ate" complex, which is the reactive species for protodeboronation.
-
Metal Salts: Some copper or silver salts used in coupling can accelerate this decomposition.
Mitigation Strategies
-
Use Esters: Always synthesize and store the Pinacol Ester . It is significantly more resistant to hydrolysis than the free acid.
-
MIDA Boronates: For long-term storage or iterative synthesis, converting to the N-methyliminodiacetic acid (MIDA) boronate is the gold standard for stability.
-
Anhydrous Coupling: When using this building block in Suzuki coupling, utilize anhydrous conditions (e.g., DMF/K
PO or Dioxane/Cs CO ) to minimize water-mediated degradation.
Medicinal Chemistry Applications
The 8-chloroquinoline moiety acts as a pharmacophore capable of intercalation into DNA and inhibition of specific kinases.
Antimalarial Scaffolds
Historically derived from quinine and chloroquine, the 8-chloroquinoline core is investigated for activity against Plasmodium falciparum. The 4-position is the vector for attaching side chains (like the diethylamino-pentyl chain in chloroquine) or biaryl systems via Suzuki coupling to overcome resistance.
Kinase Inhibition (Type II)
In oncology, 4-aryl-quinolines are potent kinase inhibitors. The 8-chloro group occupies a hydrophobic pocket (often the "gatekeeper" region or adjacent solvent front), improving selectivity.
-
Workflow: (8-Chloroquinolin-4-yl)boronic acid
Suzuki Coupling with Heteroaryl Halide Kinase Inhibitor Lead.
Quantitative Data: Solubility & Lipophilicity
Estimated properties for the free boronic acid:
| Parameter | Value | Implication |
| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~53 Å | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Quinoline N) | ~3.5 - 4.0 | Less basic than quinoline (pKa 4.9) due to 8-Cl effect.[2][3][4] |
| Solubility | Low in neutral H | Soluble in DMSO, MeOH, and basic aqueous buffers. |
References
-
Synthesis of Quinoline Boronates
-
Precursor Availability
-
Stability of Heterocyclic Boronic Acids
- Title: Protodeboronation of Heteroarom
- Source:Journal of the American Chemical Society.
- Context: Mechanistic insight into the instability of 2- and 4-pyridyl/quinolyl boron
-
Miyaura Borylation Methodology
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Source:Chemical Reviews.
- Context: Standard review for the boryl
